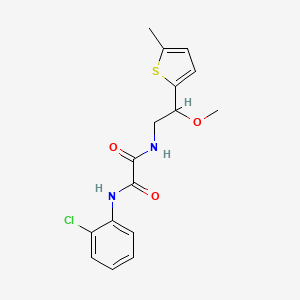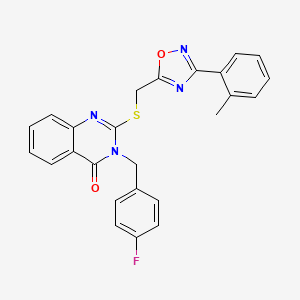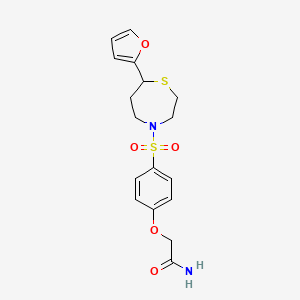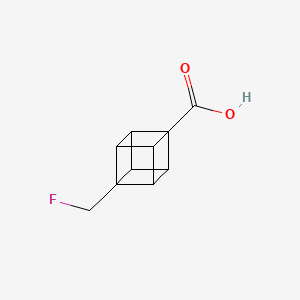
N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide” is a chemical compound with the molecular formula C16H16FN5O3S . It belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, the fluorophenyl group, and the sulfanylacetamide group. The presence of these functional groups would influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and affect its interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Oxidation and Fluorination Studies
Research on α-phenylsulfanylacetamides, closely related to the compound , demonstrates the potential for fluorination in the α-position, which could have implications for modifying the compound's pharmacological properties. The study by Greaney and Motherwell (2000) explores this aspect in depth, highlighting the chemical versatility of sulfanylacetamides and their potential for generating new therapeutic molecules (Greaney & Motherwell, 2000).
Glutaminase Inhibition for Cancer Therapy
Another research avenue explores derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as potent and selective inhibitors of kidney-type glutaminase (GLS), suggesting a therapeutic potential in cancer treatment. Shukla et al. (2012) synthesized and evaluated a series of BPTES analogs, uncovering compounds with improved drug-like properties and potent anti-cancer activity (Shukla et al., 2012).
Antiviral Properties Against COVID-19
A novel study by Mary et al. (2020) focused on a molecule similar to the one , demonstrating its synthesis and characterization, as well as its antiviral potency against SARS-CoV-2 by docking studies. This research indicates the compound's potential application in treating COVID-19 and other viral infections (Mary et al., 2020).
Novel Anti-inflammatory and Analgesic Agents
Research into novel sulindac derivatives, including sulfanilamide structures, has shown significant anti-inflammatory, analgesic, and COX-2 inhibition activities. Such studies suggest the potential use of these compounds in developing new treatments for inflammation and pain management (Bhat et al., 2020).
Potential in Neurodegenerative Disease Imaging
A study by Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds with high affinity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in imaging for neurodegenerative diseases using positron emission tomography (Fookes et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-7-5-4-6-9(10)17/h4-7H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYIPJDHACBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol](/img/structure/B2652382.png)


![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)
![2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2652393.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2652394.png)





